molecular formula C11H12N2O3 B3345035 Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate CAS No. 100189-59-1

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B3345035
CAS No.: 100189-59-1
M. Wt: 220.22 g/mol
InChI Key: FONLROIWNFLGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound that contains a pyridine ring and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of pyridine derivatives with suitable reagents to form the isoxazole ring. One common method involves the cyclization of a pyridine-substituted nitrile oxide with an alkyne to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate include:

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 5-pyridin-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONLROIWNFLGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 3
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 4
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 6
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.